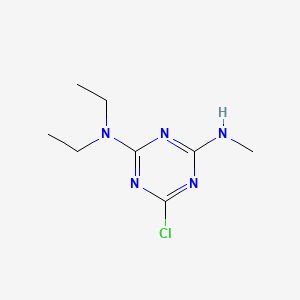

Déchloro-rivaroxaban

Vue d'ensemble

Description

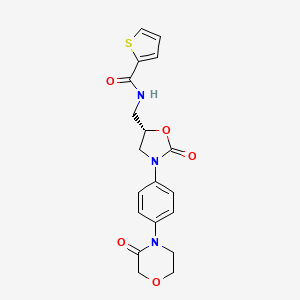

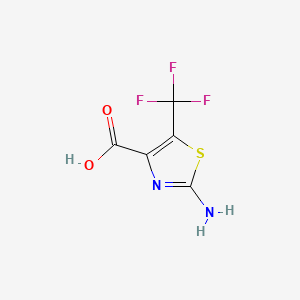

Le Dérivé déchloré de Rivaroxaban est un dérivé du Rivaroxaban, un anticoagulant bien connu utilisé pour prévenir et traiter les troubles thromboemboliques. Le Dérivé déchloré de Rivaroxaban est structurellement similaire au Rivaroxaban mais ne possède pas l'atome de chlore, ce qui peut influencer ses propriétés pharmacologiques et ses interactions.

Applications De Recherche Scientifique

Dechloro Rivaroxaban has several scientific research applications, including:

Chemistry: Used as a reference standard in analytical chemistry to study the properties and behavior of anticoagulant derivatives.

Biology: Investigated for its interactions with biological targets, such as enzymes and receptors involved in blood coagulation.

Medicine: Explored for its potential as an anticoagulant with different pharmacokinetic and pharmacodynamic profiles compared to Rivaroxaban.

Industry: Utilized in the development of new anticoagulant drugs and in quality control processes for pharmaceutical production.

Mécanisme D'action

Target of Action

Dechloro-rivaroxaban, also known as Rivaroxaban Deschloro Impurity, is a highly selective inhibitor of Factor Xa . Factor Xa plays a crucial role in the coagulation cascade, which is responsible for blood clotting .

Mode of Action

Dechloro-rivaroxaban competitively inhibits both free and clot-bound Factor Xa . Factor Xa is essential for the conversion of prothrombin (Factor II) to thrombin (Factor IIa) . By inhibiting Factor Xa, Dechloro-rivaroxaban prevents the formation of thrombin, thereby attenuating the coagulation process .

Biochemical Pathways

The inhibition of Factor Xa by Dechloro-rivaroxaban affects both the intrinsic and extrinsic coagulation pathways . Factor Xa is at the crossroads of these pathways and is responsible for converting prothrombin to thrombin . By inhibiting Factor Xa, Dechloro-rivaroxaban disrupts the coagulation cascade, preventing the formation of fibrin clots .

Pharmacokinetics

Rivaroxaban, from which Dechloro-rivaroxaban is derived, exhibits predictable pharmacokinetics . It has a rapid onset of action (within 2-4 hours) and a half-life of 7-11 hours in young subjects and 11-13 hours in elderly subjects . Rivaroxaban is eliminated from plasma with a terminal half-life of 5-9 hours in healthy young subjects and 11-13 hours in elderly subjects .

Result of Action

The primary result of Dechloro-rivaroxaban’s action is the prevention of blood clot formation. By inhibiting Factor Xa, it prevents the conversion of prothrombin to thrombin, a key step in the coagulation cascade . This results in the prevention of fibrin clot formation, reducing the risk of thrombotic events such as deep vein thrombosis (DVT) and pulmonary embolism (PE) .

Action Environment

The action of Dechloro-rivaroxaban can be influenced by various environmental factors. For instance, its efficacy can be affected by the presence of other drugs that affect hemostasis, such as nonsteroidal anti-inflammatory drugs (NSAIDs), platelet inhibitors, or other anticoagulants . Additionally, its action can be influenced by patient-specific factors such as age, renal function, and the presence of other medical conditions .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

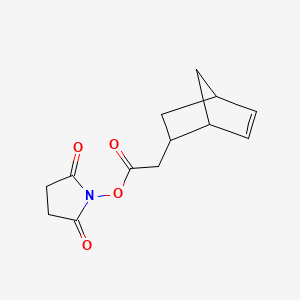

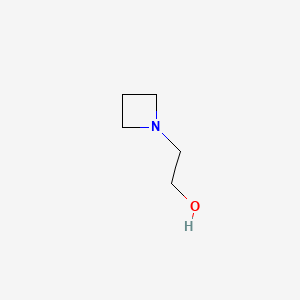

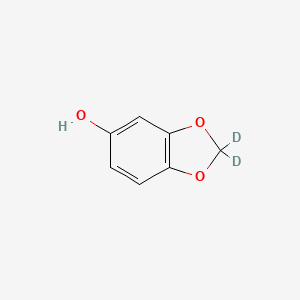

La synthèse du Dérivé déchloré de Rivaroxaban implique plusieurs étapes, à partir de matières premières disponibles dans le commerce. Les étapes clés comprennent la formation du cycle oxazolidinone et l'introduction du groupement thiophène carboxamide. Les conditions réactionnelles impliquent généralement l'utilisation de solvants organiques, de catalyseurs et de températures contrôlées pour garantir que le produit désiré est obtenu avec une pureté élevée.

Méthodes de production industrielle

La production industrielle du Dérivé déchloré de Rivaroxaban suit des voies de synthèse similaires, mais à plus grande échelle. Le processus est optimisé pour l'efficacité, le rendement et la rentabilité. Il implique l'utilisation de grands réacteurs, de systèmes à flux continu et de mesures strictes de contrôle de la qualité pour garantir la cohérence et la sécurité du produit final.

Analyse Des Réactions Chimiques

Types de réactions

Le Dérivé déchloré de Rivaroxaban subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut conduire à la formation de dérivés oxydés.

Réduction : Les réactions de réduction peuvent produire des formes réduites du composé.

Substitution : Des réactions de substitution peuvent se produire à différentes positions sur la molécule, conduisant à divers dérivés.

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium, et divers nucléophiles pour les réactions de substitution. Les conditions impliquent souvent des températures contrôlées, des niveaux de pH spécifiques et l'utilisation de catalyseurs pour faciliter les réactions.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que les réactions de substitution peuvent conduire à la formation de divers analogues substitués.

Applications de la recherche scientifique

Le Dérivé déchloré de Rivaroxaban a plusieurs applications de recherche scientifique, notamment :

Chimie : Utilisé comme étalon de référence en chimie analytique pour étudier les propriétés et le comportement des dérivés anticoagulants.

Biologie : Enquêté pour ses interactions avec les cibles biologiques, telles que les enzymes et les récepteurs impliqués dans la coagulation sanguine.

Médecine : Exploré pour son potentiel en tant qu'anticoagulant avec des profils pharmacocinétiques et pharmacodynamiques différents de ceux du Rivaroxaban.

Industrie : Utilisé dans le développement de nouveaux médicaments anticoagulants et dans les processus de contrôle de la qualité pour la production pharmaceutique.

Mécanisme d'action

Le Dérivé déchloré de Rivaroxaban exerce ses effets en inhibant le facteur Xa, une enzyme cruciale pour la conversion de la prothrombine en thrombine dans la cascade de coagulation . En inhibant le facteur Xa, le Dérivé déchloré de Rivaroxaban empêche la formation de thrombine et réduit par conséquent la formation de caillots sanguins. Les cibles moléculaires et les voies impliquées sont similaires à celles du Rivaroxaban, mais l'absence de l'atome de chlore peut entraîner des affinités de liaison et des interactions différentes.

Comparaison Avec Des Composés Similaires

Composés similaires

Rivaroxaban : Le composé parent, connu pour ses propriétés anticoagulantes.

Apixaban : Un autre inhibiteur du facteur Xa avec une structure chimique différente.

Dabigatran : Un inhibiteur direct de la thrombine utilisé comme anticoagulant.

Unicité

Le Dérivé déchloré de Rivaroxaban est unique en raison de l'absence de l'atome de chlore, ce qui peut influencer ses propriétés pharmacologiques, telles que l'affinité de liaison, le métabolisme et l'excrétion.

Propriétés

IUPAC Name |

N-[[(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O5S/c23-17-12-26-8-7-21(17)13-3-5-14(6-4-13)22-11-15(27-19(22)25)10-20-18(24)16-2-1-9-28-16/h1-6,9,15H,7-8,10-12H2,(H,20,24)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJVCANNMDYDYLN-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(=O)N1C2=CC=C(C=C2)N3CC(OC3=O)CNC(=O)C4=CC=CS4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCC(=O)N1C2=CC=C(C=C2)N3C[C@@H](OC3=O)CNC(=O)C4=CC=CS4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501118194 | |

| Record name | N-[[(5S)-2-Oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]-2-thiophenecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501118194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1415566-28-7 | |

| Record name | N-[[(5S)-2-Oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]-2-thiophenecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1415566-28-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dechloro-rivaroxaban | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1415566287 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[[(5S)-2-Oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]-2-thiophenecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501118194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-N,N-bis(((S)-2-oxo-3-(4-(3-oxomorpholino)phenyl) oxazolidin-5-yl)methyl)thiophene-2-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DECHLORO-RIVAROXABAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C25RP4RHW7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N-dicyclohexylcyclohexanamine;[(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-hydroxy-5-oxo-2H-furan-4-yl] dihydrogen phosphate](/img/structure/B571529.png)